a-D-Glucopyranuronic acid, 2-propenyl ester

Description

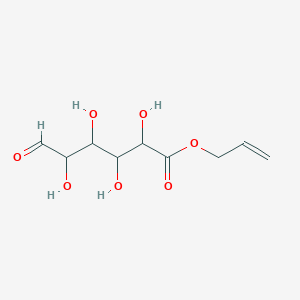

α-D-Glucopyranuronic acid, 2-propenyl ester, is a uronic acid derivative where the hydroxyl group at the anomeric position is replaced by a 2-propenyl (allyl) ester. Uronic acids, such as glucuronic acid, are critical in biochemical processes like detoxification (e.g., glucuronidation) and polysaccharide biosynthesis (e.g., heparan sulfate) . The 2-propenyl ester group introduces enhanced reactivity due to the allyl moiety’s susceptibility to hydrolysis, polymerization, or nucleophilic substitution, making it valuable in synthetic chemistry and pharmaceutical applications.

Properties

Molecular Formula |

C9H14O7 |

|---|---|

Molecular Weight |

234.20 g/mol |

IUPAC Name |

prop-2-enyl 2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C9H14O7/c1-2-3-16-9(15)8(14)7(13)6(12)5(11)4-10/h2,4-8,11-14H,1,3H2 |

InChI Key |

YQUWEXFYFCGYRA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-D-Glucopyranuronic acid, 2-propenyl ester typically involves the esterification of glucuronic acid derivatives. One common method is the reaction of glucuronic acid with propenyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes use continuous flow reactors to maintain consistent reaction conditions and high yields. The use of immobilized catalysts can enhance the efficiency and reduce the cost of production .

Chemical Reactions Analysis

Types of Reactions: a-D-Glucopyranuronic acid, 2-propenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form glucaric acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The propenyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products:

Oxidation: Glucaric acid derivatives.

Reduction: Glucopyranuronic acid derivatives with alcohol groups.

Substitution: Various substituted glucopyranuronic acid esters.

Scientific Research Applications

Drug Development

α-D-Glucopyranuronic acid derivatives have been studied for their potential as drug delivery systems and therapeutic agents. The compound's ability to enhance the solubility and bioavailability of drugs makes it a candidate for formulating medications targeting specific biological pathways.

Case Study:

A study demonstrated that glucuronidated compounds can improve the pharmacokinetics of flavonoids, enhancing their neurological protective effects. The glucuronidation process increases solubility and bioactivity, potentially leading to better therapeutic outcomes in neurological disorders .

Anti-inflammatory Properties

Research indicates that α-D-Glucopyranuronic acid derivatives can serve as selective inhibitors of sensory neurons involved in pain and inflammation. This property is particularly valuable in developing non-steroidal anti-inflammatory drugs (NSAIDs).

Data Table: NSAIDs and Their Mechanisms

| Drug Name | Mechanism of Action | Reference |

|---|---|---|

| Lidocaine | Blocks voltage-dependent sodium channels | |

| Bupivacaine | Inhibits nociceptors selectively | |

| Mepivacaine | Reduces excitability of pain-sensing neurons |

Glycosylation Reactions

α-D-Glucopyranuronic acid, 2-propenyl ester is utilized in glycosylation reactions to synthesize complex carbohydrates. These reactions are crucial for producing glycoproteins and glycolipids, which play significant roles in cell signaling and recognition.

Case Study:

A synthesis pathway involving α-D-Glucopyranuronic acid was reported to produce glycosides with enhanced biological activity, showcasing its utility in biochemical research .

Detoxification Processes

In biochemistry, glucuronidation is a key detoxification pathway that facilitates the elimination of xenobiotics and endogenous compounds from the body. The ester form of glucuronic acid enhances this process by increasing the compound's hydrophilicity.

Data Table: Detoxification Pathways

| Pathway | Role in Detoxification | Reference |

|---|---|---|

| Glucuronidation | Conjugates compounds for excretion | |

| Sulfation | Adds sulfate groups to enhance solubility | |

| Methylation | Modifies compounds for easier elimination |

Biodegradable Polymers

The incorporation of α-D-Glucopyranuronic acid into polymer matrices has led to the development of biodegradable materials. These materials are increasingly important in reducing environmental impact.

Case Study:

Research on biodegradable polymers derived from glucuronic acid esters showed promising results in terms of mechanical properties and degradation rates, making them suitable for packaging applications.

Data Table: Properties of Biodegradable Polymers

Mechanism of Action

The mechanism of action of a-D-Glucopyranuronic acid, 2-propenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release glucuronic acid, which can then participate in various biochemical pathways. The compound can also act as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to other molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Compounds

Key Observations :

- The 2-propenyl ester group distinguishes the target compound from methyl or benzoylated glucuronic acid derivatives, which are more stable but less reactive .

- Compared to UDP-glucuronic acid, the absence of the nucleotide moiety in the target compound limits its role in enzymatic glycosylation but enhances its utility in non-biological syntheses .

Reactivity and Stability

Table 2: Reactivity and Stability Profiles

Key Observations :

- The allyl ester’s lability makes the target compound suitable for temporary protecting group strategies, whereas acetyl or benzoyl derivatives (e.g., CAS 169557-99-7) are preferred for long-term stability .

- Allyl esters generally exhibit higher volatility and flammability compared to uronic acid derivatives with bulkier substituents .

Key Observations :

Biological Activity

α-D-Glucopyranuronic acid, 2-propenyl ester, commonly known as a glucuronic acid derivative, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and implications in various biological systems.

Chemical Structure and Properties

α-D-Glucopyranuronic acid is a sugar acid derived from glucose. The 2-propenyl ester form indicates that it has an allyl group attached to the carboxylic acid functional group. This modification may influence its reactivity and biological interactions.

Metabolic Pathways

The metabolism of glucuronic acid derivatives involves several enzymatic pathways. Key enzymes include UDP-glucose dehydrogenase (UGDH), which catalyzes the conversion of UDP-glucose to UDP-glucuronic acid, a precursor for glycosaminoglycans (GAGs) and other polysaccharides essential for cellular functions .

Table 1: Enzymatic Pathways Involved in Metabolism

| Enzyme | Substrate | Product | Role in Metabolism |

|---|---|---|---|

| UDP-glucose dehydrogenase | UDP-glucose | UDP-glucuronic acid | Precursor for GAG synthesis |

| UGT1A1 | Bilirubin | Bilirubin glucuronides | Detoxification and excretion of bilirubin |

| Ugd (E. coli) | UDP-glucose | Colanic acid | Biosynthesis of bacterial surface structures |

Anti-inflammatory Effects

Research indicates that glucuronic acid derivatives exhibit anti-inflammatory properties. For instance, studies have shown that these compounds can reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in modulating inflammatory responses .

Antioxidant Properties

Glucuronic acid derivatives may also possess antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems, which is crucial for preventing cellular damage and maintaining homeostasis.

Case Studies

- Study on Inflammation Modulation : A study demonstrated that treatment with glucuronic acid derivatives significantly decreased NO levels in RAW264.7 macrophages, indicating their potential use in managing inflammatory conditions .

- Antioxidant Activity Assessment : In vitro assays showed that α-D-glucopyranuronic acid derivatives could effectively reduce oxidative stress markers in human cell lines, supporting their role as potential therapeutic agents against oxidative damage.

Pharmacological Implications

The pharmacological implications of α-D-glucopyranuronic acid, 2-propenyl ester extend to its potential use in drug development. Its ability to modify the pharmacokinetics of drugs through glucuronidation enhances solubility and excretion rates, making it a valuable candidate for prodrug formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.